molecular formula C9H6BrNO B1339377 4-Bromo-1H-quinolin-2-one CAS No. 938-39-6

4-Bromo-1H-quinolin-2-one

Cat. No. B1339377
CAS RN: 938-39-6
M. Wt: 224.05 g/mol
InChI Key: WIVIYVYDZYAUMB-UHFFFAOYSA-N
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Description

4-Bromo-1H-quinolin-2-one is a compound with the molecular weight of 238.08 . It is used as a reagent in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

The synthesis of quinolin-2-ones, including 4-Bromo-1H-quinolin-2-one, has been achieved through direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-quinolin-2-one presents a tetrahedral geometry and a trigonal plane in different parts of the molecules .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and polyheterocycles has been achieved through direct carbonylation of C–H bonds with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) .


Physical And Chemical Properties Analysis

4-Bromo-1H-quinolin-2-one is a solid at ambient temperature . It has a boiling point of 252 degrees Celsius .

Scientific Research Applications

1. Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

  • Summary of Application: Quinolin-2-ones and phenanthridin-6-ones are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
  • Methods of Application: The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . For example, Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
  • Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .

2. Synthesis of 4-Hydroxy-2-Quinolones

  • Summary of Application: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Methods of Application: The reaction of 4-hydroxy-2(1H)-quinolinones 1-R with 2-cinnamoylpyridine-1-oxide (170) in the presence of chiral catalyst (pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf) 2 complex) along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %) in dichloromethane gives non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .
  • Results or Outcomes: This method provides a new approach to the synthesis of 4-hydroxy-2-quinolones .

3. Direct Carbonylation of o-Alkenylanilines

  • Summary of Application: The direct carbonylation of o-alkenylanilines to synthesize quinolin-2-ones is a practical and efficient method . This method is also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
  • Methods of Application: Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
  • Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .

4. Photocatalytic Synthesis of Quinolin-2-Ones

  • Summary of Application: Quinolin-2-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented .
  • Methods of Application: This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
  • Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .

5. Direct Carbonylation of o-Alkenylanilines

  • Summary of Application: The direct carbonylation of o-alkenylanilines to synthesize quinolin-2-ones is a practical and efficient method . This method is also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
  • Methods of Application: Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
  • Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .

6. Photocatalytic Synthesis of Quinolin-2-Ones

  • Summary of Application: Quinolin-2-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented .
  • Methods of Application: This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
  • Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .

Safety And Hazards

4-Bromo-1H-quinolin-2-one is known to cause severe skin burns and eye damage . It is also irritating to eyes, respiratory system, and skin .

Future Directions

The synthesis of quinolin-2-ones, including 4-Bromo-1H-quinolin-2-one, by direct carbonylation has aroused great interest and provides a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

properties

IUPAC Name

4-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVIYVYDZYAUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573797
Record name 4-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-quinolin-2-one

CAS RN

938-39-6
Record name 4-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-2-ol
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